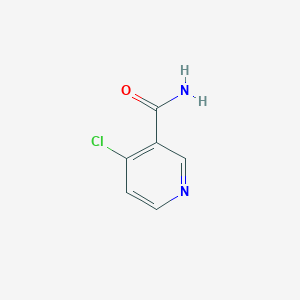

4-Chloronicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-5-1-2-9-3-4(5)6(8)10/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYMDZGWIIUMJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326352 | |

| Record name | 4-Chloronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7418-70-4 | |

| Record name | 7418-70-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis, Purification, and Characterization of 4-Chloronicotinamide

This guide provides a comprehensive overview of the chemical synthesis, purification, and analytical characterization of 4-Chloronicotinamide, a halogenated derivative of nicotinamide (Vitamin B3). This document is intended for researchers, chemists, and professionals in drug development and medicinal chemistry, offering both theoretical insights and practical, step-by-step protocols.

Introduction and Physicochemical Properties

This compound is a pyridinecarboxamide derivative featuring a chlorine atom at the 4-position of the pyridine ring. This substitution significantly alters the electronic properties of the molecule compared to its parent compound, nicotinamide, making it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding its synthesis and purification is critical for ensuring the quality and reliability of downstream applications.

The initial characterization of the target compound relies on its fundamental physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClN₂O | [PubChem][1] |

| Molecular Weight | 156.57 g/mol | [PubChem][1] |

| IUPAC Name | 4-chloropyridine-3-carboxamide | [PubChem][1] |

| CAS Number | 7418-70-4 | [PubChem][1] |

| Appearance | Expected to be a white to off-white solid | General knowledge |

| Melting Point | Not explicitly reported; isomers have known melting points: 2-Chloronicotinamide: 164-167 °C, 6-Chloronicotinamide: 205-207 °C. | [2][3] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process starting from commercially available 4-chloropyridine. The first step involves the formation of the key intermediate, 4-chloronicotinic acid, which is subsequently converted to the desired amide.

Step 1: Synthesis of 4-Chloronicotinic Acid

The introduction of a carboxyl group at the 3-position of 4-chloropyridine is accomplished via a directed ortho-metalation followed by carboxylation.

Reaction Scheme: 4-Chloropyridine is first deprotonated at the 3-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting anion is then quenched with solid carbon dioxide (dry ice) to form the carboxylate, which upon acidic workup yields 4-chloronicotinic acid.[4]

Caption: Synthesis of 4-Chloronicotinic Acid from 4-Chloropyridine.

Experimental Protocol: Synthesis of 4-Chloronicotinic Acid [4]

-

Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 250 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

-

LDA Formation (if not commercially sourced): In a separate flask, prepare LDA by adding n-butyllithium to a solution of diisopropylamine in THF at -78 °C.

-

Deprotonation: Slowly add 1.2 equivalents of LDA solution to a solution of 4-chloropyridine (15 mmol) in THF at -78 °C. Stir the resulting mixture for 1 hour at this temperature.

-

Carboxylation: Add an excess of crushed dry ice to the reaction mixture in one portion. The reaction mixture will warm as the CO₂ sublimes.

-

Quenching and Workup: Allow the mixture to warm to room temperature. Quench the reaction by slowly adding water. Acidify the aqueous layer with HCl to a pH of ~2-3 to precipitate the product.

-

Isolation: Collect the resulting solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-chloronicotinic acid as a colorless solid.

Step 2: Amidation of 4-Chloronicotinic Acid

The conversion of the carboxylic acid to the primary amide is a standard transformation. A highly effective method involves the formation of an acyl chloride intermediate using thionyl chloride (SOCl₂), followed by reaction with ammonia.[5][6]

Reaction Scheme: 4-Chloronicotinic acid is reacted with an excess of thionyl chloride to form 4-chloronicotinoyl chloride. This highly reactive intermediate is then treated with aqueous ammonia to yield this compound.

Caption: Synthesis of this compound via an Acyl Chloride Intermediate.

Experimental Protocol: Synthesis of this compound

-

Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), suspend 4-chloronicotinic acid (10 mmol) in thionyl chloride (20 mL). Add a catalytic amount of dimethylformamide (DMF, 1-2 drops).

-

Reaction: Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases and the solid has dissolved.

-

Removal of Excess Reagent: Cool the mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure (distillation).

-

Amidation: Cool the resulting crude acyl chloride in an ice bath. Slowly and cautiously add this crude product to a beaker containing an excess of chilled concentrated aqueous ammonia (~50 mL). A precipitate will form immediately.

-

Isolation: Stir the resulting slurry for 30 minutes. Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold water to remove ammonium salts, followed by a small amount of cold ethanol.

-

Drying: Dry the product under vacuum to yield crude this compound.

Purification Methods

The crude product obtained from the synthesis typically contains unreacted starting materials or side products. Purification is essential to achieve the desired level of purity for analytical or subsequent use. Recrystallization and column chromatography are the most common and effective methods.

Caption: General Purification Workflow for this compound.

Recrystallization

Recrystallization is a technique used to purify solids based on differences in solubility. The principle is to dissolve the impure compound in a minimum amount of a hot solvent and then allow the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent.[7][8]

Solvent Selection: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For a moderately polar compound like this compound, common solvents to screen include:

-

Water (for polar compounds)[9]

-

Ethanol or Isopropanol

-

Ethyl Acetate

-

Mixtures such as Ethanol/Water or Ethyl Acetate/Hexane

Experimental Protocol: Recrystallization

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling with stirring.

-

Saturation: Continue adding the hot solvent dropwise until the solid just dissolves, creating a saturated solution. If colored impurities are present, a small amount of activated charcoal can be added at this stage.

-

Hot Filtration (if necessary): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.[8]

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3]

-

Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual impurities.

-

Drying: Dry the crystals in a vacuum oven.

Column Chromatography

For achieving very high purity or for separating compounds with similar solubility, column chromatography is the preferred method. This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[10][11]

System Selection:

-

Stationary Phase: Silica gel is the standard choice for moderately polar compounds.

-

Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. The polarity is adjusted to achieve good separation, which is typically monitored by Thin Layer Chromatography (TLC). A common starting point for nicotinamide derivatives is a gradient of ethyl acetate in hexane.

Experimental Protocol: Column Chromatography

-

Column Packing: Prepare a glass column packed with a slurry of silica gel in the initial, least polar eluent mixture.

-

Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.

-

Elution: Begin passing the mobile phase through the column. Start with a low polarity mixture (e.g., 30% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 50-70% ethyl acetate).

-

Fraction Collection: Collect the eluting solvent in fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Structural Characterization and Analysis

Once purified, the identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

Melting Point

Determining the melting point is a quick and effective way to assess the purity of a crystalline solid. A pure compound will have a sharp melting range (typically < 2 °C), whereas an impure compound will melt over a broader and lower temperature range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of an organic molecule.[12]

-

¹H NMR: The proton NMR spectrum will confirm the presence and connectivity of hydrogen atoms. For this compound, the following signals are expected:

-

Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the three protons on the pyridine ring. The specific chemical shifts and coupling patterns will be characteristic of the 3,4-disubstituted pyridine system.

-

Two broad singlets corresponding to the two non-equivalent protons of the primary amide (-CONH₂) group, which may exchange with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. For this compound, six distinct carbon signals are expected:

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion: For this compound (C₆H₅ClN₂O), the expected monoisotopic mass is 156.0090 Da.[1]

-

Isotopic Pattern: A key feature in the mass spectrum will be the characteristic isotopic pattern for chlorine. The molecular ion peak (M+) will appear as two peaks, [M]+ and [M+2]+, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This pattern is a definitive indicator of the presence of one chlorine atom in the molecule.

Conclusion

This guide outlines a robust and reliable pathway for the synthesis and purification of this compound. The described two-step synthesis, starting from 4-chloropyridine, offers a high-yielding route to the target molecule. Subsequent purification by recrystallization or column chromatography ensures the high purity required for research and development applications. The identity and purity of the final product can be unequivocally confirmed through a combination of melting point analysis, NMR spectroscopy, and mass spectrometry. These well-established protocols provide a solid foundation for any scientist or researcher working with this important chemical intermediate.

References

- 1. This compound | C6H5ClN2O | CID 352599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloronicotinamide 98 10366-35-5 [sigmaaldrich.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0060452) [hmdb.ca]

- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001406) [hmdb.ca]

- 9. 4-Chlorobenzamide(619-56-7) 1H NMR [m.chemicalbook.com]

- 10. 2-Chloronicotinamide(10366-35-5) 13C NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloronicotinamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and development, a comprehensive understanding of the physicochemical properties of a molecule is paramount. These properties govern a compound's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed exploration of 4-Chloronicotinamide, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, the following sections are structured to offer not just a compilation of data, but a practical and insightful resource for fellow researchers. We will delve into the core physicochemical characteristics of this compound, the experimental methodologies for their determination, and the underlying scientific principles that guide these evaluations.

Molecular Identity and Structural Attributes

This compound, with the systematic IUPAC name 4-chloropyridine-3-carboxamide , is a derivative of nicotinamide, a form of vitamin B3. The introduction of a chlorine atom at the 4-position of the pyridine ring significantly influences its electronic and steric properties, thereby impacting its reactivity and potential biological activity.

Below is a summary of its key molecular identifiers:

| Identifier | Value | Source |

| Molecular Formula | C₆H₅ClN₂O | PubChem[1] |

| Molecular Weight | 156.57 g/mol | PubChem[1] |

| CAS Number | 7418-70-4 | PubChem[1] |

| Canonical SMILES | C1=CN=CC(=C1Cl)C(=O)N | PubChem[1] |

| InChI Key | MJYMDZGWIIUMJV-UHFFFAOYSA-N | PubChem[1] |

To visually represent the molecular structure of this compound, the following DOT script can be used to generate a 2D structural diagram.

Core Physicochemical Parameters: A Data-Driven Analysis

| Property | Value | Method | Source |

| Melting Point | Not available | Experimental | - |

| Boiling Point | Not available | Experimental | - |

| Water Solubility | Not available | Experimental | - |

| pKa | Not available | Experimental | - |

| logP (Octanol-Water Partition Coefficient) | 0.4 | Computed (XLogP3-AA) | PubChem[1] |

| Hydrogen Bond Donors | 1 | Computed | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | Computed | PubChem[1] |

The computed logP value of 0.4 suggests that this compound has a relatively balanced hydrophilic-lipophilic character. This is a crucial parameter in drug development, as it influences a molecule's ability to cross biological membranes.

Experimental Determination of Physicochemical Properties: Protocols and Rationale

To ensure the scientific integrity of data, it is imperative to employ validated experimental protocols. This section outlines the standard methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a fundamental indicator of its purity. For a pure substance, the melting range is typically narrow.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting range.

Causality and Self-Validation: A sharp melting range (typically ≤ 1 °C) is indicative of a high degree of purity. A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to the liquid phase.

The following diagram illustrates the workflow for melting point determination.

Solubility Determination

Aqueous solubility is a critical parameter for drug candidates, as it directly impacts bioavailability. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

Protocol: Shake-Flask Method for Aqueous Solubility

-

Sample Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed vial.

-

Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality and Self-Validation: Reaching a plateau in the concentration of the dissolved compound over time confirms that equilibrium has been achieved. The presence of undissolved solid at the end of the experiment validates that a saturated solution was obtained.

The diagram below outlines the shake-flask solubility determination process.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule like this compound, which contains a pyridine nitrogen, determining the pKa of its conjugate acid is crucial for understanding its ionization state at different pH values. Potentiometric titration is a classic and reliable method for pKa determination.

Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH electrode.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.

Causality and Self-Validation: The inflection point of the titration curve corresponds to the equivalence point, where the moles of added acid equal the initial moles of the basic form of the analyte. The pKa is the pH at which the concentrations of the protonated and unprotonated forms are equal. The shape of the titration curve provides a validation of the single pKa value within the measured pH range.

The workflow for pKa determination via potentiometric titration is depicted below.

Synthesis and Reactivity: Insights for the Medicinal Chemist

Synthetic Considerations

While specific, detailed synthetic procedures for this compound are not widely published in readily accessible literature, a plausible synthetic route would involve the amidation of 4-chloronicotinic acid. 4-Chloronicotinic acid itself can be synthesized from 4-chloropyridine through a lithiation reaction followed by carboxylation with carbon dioxide[2].

The conversion of the carboxylic acid to the amide can be achieved through several standard organic chemistry methods, such as:

-

Activation of the carboxylic acid: Conversion to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) followed by reaction with ammonia.

-

Peptide coupling reagents: Direct coupling of the carboxylic acid with an ammonia source using reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Chemical Reactivity

The reactivity of this compound is primarily dictated by the pyridine ring and the amide functional group.

-

Pyridine Ring: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, particularly when the pyridine nitrogen is protonated or quaternized, which increases the electrophilicity of the ring. 4-Chloropyridine itself reacts with primary and secondary amines to form substituted 4-aminopyridines[3]. This reactivity can be exploited for further chemical modifications.

-

Amide Group: The amide functional group can undergo hydrolysis under acidic or basic conditions to yield 4-chloronicotinic acid and ammonia. It can also be a site for various chemical transformations common to amides.

Relevance in Drug Discovery and Development

Nicotinamide and its derivatives have a broad range of biological activities and are key components in various coenzymes, most notably nicotinamide adenine dinucleotide (NAD+). The introduction of a chlorine atom can modulate the biological activity, metabolic stability, and pharmacokinetic properties of the parent molecule. Chloro-containing compounds are prevalent in pharmaceuticals, and the chlorine atom can influence binding to target proteins and alter the compound's lipophilicity[4].

While specific pharmacological activities of this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active nicotinamide derivatives suggests potential for investigation in various therapeutic areas, including as an inhibitor of enzymes involved in NAD+ metabolism, such as nicotinamide phosphoribosyltransferase (NAMPT)[5].

Analytical Characterization

A suite of analytical techniques is essential for the comprehensive characterization of this compound, ensuring its identity, purity, and stability.

-

High-Performance Liquid Chromatography (HPLC): A cornerstone technique for purity assessment and quantification. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a typical starting point for method development.

-

Mass Spectrometry (MS): Provides accurate mass determination, confirming the molecular weight and elemental composition of the compound. Fragmentation patterns can further elucidate the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation and confirmation.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as the amide C=O and N-H stretches.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of this compound, grounded in established scientific principles and experimental methodologies. While some experimental data remains to be publicly documented, the provided protocols and theoretical considerations offer a solid foundation for researchers to conduct their own investigations. A thorough understanding of these fundamental properties is the first and most critical step in unlocking the full potential of this compound in medicinal chemistry and drug development.

References

-

Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Modern Analytical Technique for Characterization Organic Compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

The reaction of 4-chloropyridine with some amines. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Experiment 1 - Melting Points. (n.d.). Retrieved from [Link]

-

Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Development of Methods for the Determination of pKa Values. (2013, August 8). National Center for Biotechnology Information. Retrieved from [Link]

-

Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]

-

On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. (n.d.). ScienceDirect. Retrieved from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Retrieved from [Link]

-

Synthesis of 2-Chloronicotinic Acid Derivatives. (n.d.). Atlantis Press. Retrieved from [Link]

-

Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. (n.d.). ResearchGate. Retrieved from [Link]

-

Exploring 4-Chloro-3-Pyridinesulfonamide: Properties and Applications. (n.d.). Retrieved from [Link]

-

Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (2023, February 14). MDPI. Retrieved from [Link]

-

4-Chloronicotinic acid. (n.d.). PubChem. Retrieved from [Link]

-

Pharmacological Inhibitors of NAD Biosynthesis as Potential An ticancer Agents. (n.d.). PubMed. Retrieved from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019, July 1). PubMed. Retrieved from [Link]

-

Anticancer Activities of Novel Nicotinamide Phosphoribosyltransferase Inhibitors in Hematological Malignancies. (n.d.). MDPI. Retrieved from [Link]

-

Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. (n.d.). SciELO. Retrieved from [Link]

-

Analytical tools for characterizing biopharmaceuticals and the implications for biosimilars. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. (2020, May 23). National Center for Biotechnology Information. Retrieved from [Link]

-

Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019, May 29). PubMed Central. Retrieved from [Link]

-

Synthesis of 2-chloronicotinic acid. (n.d.). PrepChem.com. Retrieved from [Link]

-

Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023, January 23). PubMed Central. Retrieved from [Link]

-

Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Table of melting points of substances. (n.d.). CALCULLA. Retrieved from [Link]

-

The significance of chirality in contemporary drug discovery-a mini review. (n.d.). RSC Publishing. Retrieved from [Link]

-

The significance of chirality in contemporary drug discovery-a mini review. (2024, October 15). ResearchGate. Retrieved from [Link]

Sources

- 1. This compound | C6H5ClN2O | CID 352599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the In-Vitro Mechanism of Action of 4-Chloronicotinamide

This guide provides a detailed exploration of the in-vitro mechanism of action of 4-Chloronicotinamide, a nicotinamide analog positioned to modulate a critical node in cellular metabolism. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple definitions to explain the causal biochemistry, downstream cellular consequences, and the experimental methodologies required to validate its activity. While this compound itself is not as extensively characterized in public literature as other compounds in its class, its structure points to a clear mechanistic paradigm: the inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the mammalian NAD+ salvage pathway. This guide will elucidate this mechanism, providing the scientific foundation and practical protocols to investigate this compound's biological effects.

Part 1: The Primary Molecular Target: Nicotinamide Phosphoribosyltransferase (NAMPT)

The central hypothesis for this compound's activity is its function as a competitive inhibitor of NAMPT. This enzyme is a linchpin of cellular bioenergetics, catalyzing the first and rate-limiting step in the salvage pathway that recycles nicotinamide (NAM) back into nicotinamide adenine dinucleotide (NAD+).[1][2] Cancer cells, with their heightened metabolic and proliferative demands, are often exquisitely dependent on this pathway to maintain their NAD+ pools, making NAMPT a compelling therapeutic target.[3][4]

The enzyme facilitates the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).[1][5] As a structural analog of nicotinamide, this compound is predicted to compete with the natural substrate for binding to the NAMPT active site, thereby blocking NMN production.

Quantitative Analysis of NAMPT Inhibition

The potency of a NAMPT inhibitor is quantified by its half-maximal inhibitory concentration (IC50). While specific data for this compound is not widely published, extensive research on other NAMPT inhibitors provides a benchmark for expected potency.

| Compound | Target | IC50 (Cell-Free Assay) | Reference |

| Daporinad (FK866) | NAMPT | 0.09 nM | [6][7] |

| GNE-617 | NAMPT | 5 nM | [6][7] |

| Padnarsertib (KPT-9274) | NAMPT / PAK4 | ~120 nM (for NAMPT) | [6][7] |

| This compound | NAMPT (Predicted) | Data not publicly available |

Table 1: Biochemical potencies of well-characterized NAMPT inhibitors.

Part 2: The In-Vitro Signaling Cascade: From NAD+ Depletion to Cell Death

Inhibition of NAMPT initiates a cascade of downstream events, culminating in metabolic crisis and cell death. This predictable sequence of events provides multiple endpoints for mechanistic validation in vitro.

-

Rapid NAD+ Depletion: The most immediate consequence of NAMPT inhibition is a drastic reduction in the intracellular pool of NAD+.[3][8] NAD+ is an essential cofactor for hundreds of redox reactions and a required substrate for critical signaling enzymes.

-

Metabolic Collapse: With diminished NAD+ levels, cells cannot sustain the high rates of glycolysis and oxidative phosphorylation required for energy (ATP) production. This leads to a rapid decline in cellular ATP.[8][9]

-

Impairment of NAD+-Dependent Enzymes:

-

Poly(ADP-ribose) Polymerases (PARPs): These enzymes use NAD+ to synthesize poly(ADP-ribose) chains at sites of DNA damage, a critical step in DNA repair. NAD+ depletion effectively inhibits PARP activity, leading to an accumulation of unresolved DNA breaks.[8][10]

-

Sirtuins (SIRTs): This family of NAD+-dependent deacetylases regulates gene expression, metabolism, and mitochondrial biogenesis. Reduced SIRT1 activity, a common result of NAMPT inhibition, can further exacerbate metabolic dysfunction.[11][12]

-

-

Induction of Cell Death: The combined insults of energy depletion, impaired DNA repair, and disrupted signaling pathways overwhelm cellular survival mechanisms, triggering apoptosis or necrosis.[8][13]

Part 3: Experimental Validation: A Step-by-Step Methodological Framework

To validate the proposed mechanism of action for this compound, a tiered experimental approach is necessary, moving from direct target engagement to the ultimate cellular phenotype.

Protocol 1: Biochemical NAMPT Inhibition Assay

Objective: To determine the IC50 value of this compound against recombinant human NAMPT enzyme. This assay validates direct target engagement.

Principle: This is a coupled-enzyme, fluorometric assay. The NMN produced by NAMPT is converted to NAD+, which is then used by a cycling enzyme to reduce a probe into a fluorescent product.[14][15] The rate of fluorescence generation is directly proportional to NAMPT activity.

Materials:

-

Recombinant Human NAMPT (BPS Bioscience, Cat# 71058 or similar)

-

NAMPT Inhibitor Screening Assay Kit (BPS Bioscience, Cat# 79296 or similar), which typically includes:

-

NAMPT Assay Buffer

-

Substrates: Nicotinamide (NAM), PRPP, ATP

-

Coupling enzymes and fluorescent probe

-

-

This compound, dissolved in 100% DMSO

-

Black, flat-bottom 96-well microplates

-

Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-470 nm)

Methodology:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations (e.g., from 1 mM down to 10 pM). This will be your 100x compound plate.

-

Further dilute the 100x plate 1:20 in assay buffer to create a 5x intermediate plate. The final DMSO concentration in the assay should not exceed 1%.[15]

-

-

Enzyme Preparation:

-

Thaw the recombinant NAMPT enzyme on ice.

-

Dilute the enzyme to the working concentration (e.g., 12-25 ng/µL, lot-specific) using the provided Dilution Buffer.[15] Keep on ice.

-

-

Assay Plate Setup (per well):

-

Test Wells: Add 4 µL of diluted this compound (from the 5x plate).

-

Positive Control (100% activity): Add 4 µL of assay buffer containing the same final concentration of DMSO as the test wells.

-

Blank (No Enzyme): Add 4 µL of assay buffer with DMSO.

-

Add 6 µL of diluted NAMPT enzyme to the "Test" and "Positive Control" wells.

-

Add 6 µL of Dilution Buffer to the "Blank" wells.[15]

-

Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Prepare a Master Mix containing the substrates (NAM, PRPP, ATP) and the cycling/detection reagents as per the kit manufacturer's instructions.

-

Add 10 µL of the Master Mix to all wells to start the reaction. The final reaction volume is 20 µL.

-

-

Incubation and Measurement:

-

Incubate the plate at 30°C for 2 hours, protected from light.

-

Measure fluorescence intensity using the plate reader.

-

-

Data Analysis:

-

Subtract the "Blank" value from all other readings.

-

Calculate the percent inhibition for each concentration of this compound relative to the "Positive Control".

-

Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cellular NAD+ Quantification Assay

Objective: To measure the depletion of intracellular NAD+ in a cancer cell line following treatment with this compound. This confirms the on-target effect in a cellular context.

Principle: NAD+ is extracted from treated cells and quantified using either a specific enzymatic cycling assay or by Liquid Chromatography-Mass Spectrometry (LC-MS), which provides high specificity and accuracy.[3][9]

Materials:

-

Human cancer cell line (e.g., A549, HCT116)

-

Complete cell culture medium and supplements

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Extraction Buffer (e.g., 0.6 M Perchloric Acid for acid extraction, or a buffer for enzymatic kits)

-

NAD+/NADH Quantification Kit (e.g., from Sigma-Aldrich, Promega) or access to LC-MS/MS instrumentation

-

Cell scraper, microcentrifuge tubes

Methodology:

-

Cell Plating and Treatment:

-

Seed cells in 6-well plates at a density that allows them to reach ~70-80% confluency on the day of extraction.

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the predicted GI50 from a viability assay) and a vehicle control (DMSO) for a set time course (e.g., 24, 48, 72 hours).[8]

-

-

NAD+ Extraction:

-

At each time point, remove the culture medium and wash the cells twice with ice-cold PBS.

-

Add 200 µL of ice-cold Extraction Buffer to each well and scrape the cells.

-

Transfer the cell lysate to a microcentrifuge tube.

-

For acid extraction, neutralize the sample with potassium carbonate.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

-

Carefully collect the supernatant, which contains the NAD+.

-

-

Quantification (Enzymatic Kit Method):

-

Follow the manufacturer's protocol for the NAD+/NADH quantification kit. This typically involves adding the extracted sample to a reaction mix containing an enzyme that specifically cycles NAD+ to generate a colorimetric or fluorescent product.

-

Measure the absorbance or fluorescence on a plate reader.

-

Calculate the NAD+ concentration based on a standard curve generated with known NAD+ concentrations.

-

-

Data Analysis:

-

Normalize the NAD+ concentration to the total protein content of the cell lysate (determined by a BCA or Bradford assay from a parallel well).

-

Express the results as pmol NAD+/µg protein and plot the values relative to the vehicle-treated control.

-

Protocol 3: Cell Viability/Proliferation Assay

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells and calculate the GI50 (concentration for 50% growth inhibition).

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogenous method that quantifies ATP, an indicator of metabolically active cells.[11] The amount of luminescence is directly proportional to the number of viable cells.

Materials:

-

Human cancer cell line

-

White, clear-bottom 96-well plates suitable for luminescence

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer plate reader

Methodology:

-

Cell Plating:

-

Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well, optimized for each cell line) in 100 µL of medium.

-

-

Compound Treatment:

-

After overnight incubation, treat the cells with a serial dilution of this compound. Include a vehicle-only control. A typical concentration range would span from low nanomolar to high micromolar.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator. This duration allows for multiple cell doublings and captures the anti-proliferative effect.

-

-

Assay Procedure:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement and Analysis:

-

Measure luminescence using a plate reader.

-

Plot the luminescent signal against the log[inhibitor concentration] and use non-linear regression (four-parameter fit) to calculate the GI50 value.

-

References

-

BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. Available from: [Link]

-

BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit (384-well). Available from: [Link]

-

Lucena-Cacace, A., et al. (2019). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. Neuro-oncology. Available from: [Link]

-

CycLex. (n.d.). NAD+ Biosynthesis Assay Kits. Available from: [Link]

-

O'Brien, T., et al. (2017). Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models. Neoplasia. Available from: [Link]

-

Wang, B., et al. (2015). Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase. Scientific Reports. Available from: [Link]

-

Travelli, C., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology. Available from: [Link]

-

Richmond, J. R., et al. (2021). Inhibition of NAD+-dependent metabolic processes induces cellular necrosis and tumor regression in rhabdomyosarcoma models. Molecular Cancer Therapeutics. Available from: [Link]

-

Chini, C. C. S., et al. (2021). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry. Available from: [Link]

-

Kim, H. J., et al. (2023). Regulatory roles of NAMPT and NAD+ metabolism in uterine leiomyoma progression: Implications for ECM accumulation, stemness, and microenvironment. Experimental & Molecular Medicine. Available from: [Link]

-

Brzozowski, Z., et al. (2005). Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives. European Journal of Medicinal Chemistry. Available from: [Link]

-

Bai, P., et al. (2011). PARP-1 inhibition increases mitochondrial metabolism through SIRT1 activation. Cell Metabolism. Available from: [Link]

-

Peng, M., et al. (2017). Cytotoxic activities of compounds 4a–k and 4l–o at 40 µg/mL. ResearchGate. Available from: [Link]

-

Gomez, G., et al. (2015). Nicotinamide sensitizes human breast cancer cells to the cytotoxic effects of radiation and cisplatin. Oncology Reports. Available from: [Link]

-

Cagnetta, A., et al. (2021). Anticancer Activities of Novel Nicotinamide Phosphoribosyltransferase Inhibitors in Hematological Malignancies. Cancers. Available from: [Link]

-

Al-Warhi, T., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules. Available from: [Link]

-

Ekblad, T., & Schüler, H. (2016). Sirtuins are Unaffected by PARP Inhibitors Containing Planar Nicotinamide Bioisosteres. Chemical Biology & Drug Design. Available from: [Link]

-

Thany, S. H. (2023). Molecular Mechanism of Action of Neonicotinoid Insecticides. International Journal of Molecular Sciences. Available from: [Link]

-

Chung, K. W., & Joe, Y. (2014). An antagonistic crosstalk between SIRT1 and PARP in the double-strand break-induced DNA damage response. ResearchGate. Available from: [Link]

-

Benavente, C. A., et al. (2012). Effects of Niacin Restriction on Sirtuin and PARP Responses to Photodamage in Human Skin. PLOS ONE. Available from: [Link]

-

Kane, A. E., & Sinclair, D. A. (2023). The Role of NAD+, SIRTs Interactions in Stimulating and Counteracting Carcinogenesis. Cancers. Available from: [Link]

-

Thany, S. H. (2023). Molecular Mechanism of Action of Neonicotinoid Insecticides. PubMed. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. resources.mblintl.com [resources.mblintl.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Inhibition of NAD+-dependent metabolic processes induces cellular necrosis and tumor regression in rhabdomyosarcoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of Niacin Restriction on Sirtuin and PARP Responses to Photodamage in Human Skin | PLOS One [journals.plos.org]

- 11. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PARP-1 inhibition increases mitochondrial metabolism through SIRT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulatory roles of NAMPT and NAD+ metabolism in uterine leiomyoma progression: Implications for ECM accumulation, stemness, and microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. bpsbioscience.com [bpsbioscience.com]

potential therapeutic targets of 4-Chloronicotinamide

An In-depth Technical Guide to the Identification and Validation of Potential Therapeutic Targets for 4-Chloronicotinamide

Abstract

This compound, a halogenated derivative of nicotinamide (a form of vitamin B3), presents an intriguing scaffold for therapeutic development. While direct biological targets of this specific molecule are not extensively documented, its structural relationship to nicotinamide provides a strong rationale for investigating its potential role as a modulator of key enzyme families involved in cellular metabolism, DNA repair, and signaling. This guide outlines a systematic, multi-phased workflow for the comprehensive identification and validation of the therapeutic targets of this compound, designed for researchers and drug development professionals. We will detail the causality behind experimental choices and provide validated, step-by-step protocols for in vitro, cellular, and in vivo assays.

Introduction: The Rationale for Investigating this compound

Nicotinamide is a fundamental molecule in cellular biochemistry, serving as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is not only a critical cofactor for redox reactions in energy metabolism but also a substrate for several enzyme families, including the sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs).[1][2] Notably, nicotinamide itself acts as a feedback inhibitor of both SIRT1 and PARP1.[3] This established bioactivity of the nicotinamide scaffold suggests that synthetic derivatives, such as this compound, may possess similar or enhanced modulatory effects on these and other related enzymes.

The addition of a chlorine atom to the pyridine ring can significantly alter the molecule's physicochemical properties, including its electronics, lipophilicity, and metabolic stability. These changes may lead to altered target affinity, selectivity, and pharmacokinetic profiles compared to the parent compound. This guide, therefore, proposes a logical and robust scientific strategy to systematically deconvolve the mechanism of action of this compound, focusing on its most probable target classes: NAD+-dependent enzymes and metabolic enzymes.

A Systematic Workflow for Target Identification and Validation

The journey from a compound of interest to a validated therapeutic lead requires a multi-pronged approach that builds a cohesive body of evidence. The following workflow is designed to first establish direct target engagement and then to correlate this molecular interaction with cellular and in vivo functional outcomes.

Phase 1: In Vitro Target Engagement and Potency Determination

Causality: The foundational step is to ascertain whether this compound physically interacts with its hypothesized targets and modulates their activity in a purified, cell-free system. This approach eliminates the complexities of the cellular environment, providing a clear measure of direct inhibition and intrinsic potency (IC50). Based on the known pharmacology of nicotinamide, the primary candidate targets are SIRT1, PARP1, and key drug-metabolizing cytochrome P450 (CYP) enzymes.[3][4]

Detailed Protocol: In Vitro Enzymatic Inhibition Assays

This protocol provides a framework for assessing the inhibitory activity of this compound against SIRT1, PARP1, and a representative CYP isozyme (e.g., CYP3A4) using commercially available assay kits.

Materials:

-

Recombinant human SIRT1, PARP1, and CYP3A4 enzymes.

-

Fluorogenic SIRT1 substrate (e.g., based on p53 peptide).[5]

-

NAD+ solution.

-

PARP1 colorimetric assay kit (e.g., based on histone H4 PARylation).[6]

-

CYP3A4 inhibition assay kit (e.g., using a fluorogenic probe substrate).[7]

-

This compound (test compound).

-

Known inhibitors for each enzyme (e.g., Selisistat for SIRT1, Olaparib for PARP1, Ketoconazole for CYP3A4) as positive controls.

-

DMSO (vehicle).

-

96-well assay plates (black for fluorescence, clear for colorimetric).

-

Microplate reader with fluorescence and absorbance capabilities.

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in the respective assay buffer for each enzyme, ensuring the final DMSO concentration in the assay does not exceed 1%.

-

SIRT1 Inhibition Assay (Fluorometric): [5][8]

-

In a 96-well black plate, add the diluted this compound, vehicle control, and positive control.

-

Add recombinant SIRT1 enzyme to all wells except the 'no enzyme' control.

-

Initiate the reaction by adding a mixture of the fluorogenic peptide substrate and NAD+.

-

Incubate at 37°C for 1 hour.

-

Add the developer solution, which stops the SIRT1 reaction and generates a fluorescent signal from the deacetylated substrate.

-

Incubate for an additional 15-30 minutes at room temperature.

-

Measure fluorescence (e.g., Ex/Em = 340/440 nm).

-

-

PARP1 Inhibition Assay (Colorimetric): [6][9]

-

Use a 96-well plate pre-coated with histone H4.

-

Add the diluted this compound, vehicle control, and positive control.

-

Add a mixture of recombinant PARP1 enzyme and activated DNA.

-

Initiate the reaction by adding NAD+.

-

Incubate at room temperature for 30-60 minutes.

-

Wash the plate to remove unreacted components.

-

Add an anti-pADPr antibody, followed by an HRP-conjugated secondary antibody.

-

Add TMB substrate and incubate until color develops.

-

Stop the reaction with an acid solution and measure absorbance at 450 nm.

-

-

CYP3A4 Inhibition Assay (Fluorometric): [7][10]

-

In a 96-well black plate, add the diluted this compound, vehicle control, and positive control to human liver microsomes or recombinant CYP3A4.

-

Pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding a mixture of the fluorogenic probe substrate and an NADPH-generating system.

-

Incubate at 37°C for 15-30 minutes.

-

Stop the reaction and measure the fluorescent metabolite using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the log concentration of the compound.

-

Determine the IC50 value using non-linear regression analysis (log[inhibitor] vs. normalized response).

-

Anticipated Data Presentation

| Target Enzyme | This compound IC50 (µM) | Positive Control IC50 (µM) |

| SIRT1 | 50 | 0.04 (Selisistat) |

| PARP1 | 25 | 0.005 (Olaparib) |

| CYP3A4 | >100 | 0.1 (Ketoconazole) |

| CYP2D6 | 80 | 0.5 (Quinidine) |

Table 1: Hypothetical in vitro inhibitory potency of this compound against key enzymes.

Phase 2: Cellular Target Engagement and Downstream Functional Effects

Causality: Demonstrating that a compound inhibits a purified enzyme is a crucial first step, but it is essential to confirm that it can enter a cell and engage the same target in its native environment. The Cellular Thermal Shift Assay (CETSA) provides direct evidence of target binding in intact cells.[11][12] Furthermore, inhibiting an enzyme should trigger predictable downstream consequences. For SIRT1, inhibition should lead to the hyperacetylation of its substrates, such as the tumor suppressor p53.[13] For PARP1, inhibition should block the formation of poly(ADP-ribose) (PAR) chains following DNA damage.[14]

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

Materials:

-

Cancer cell line expressing target proteins (e.g., HeLa or MCF-7).

-

This compound and vehicle (DMSO).

-

PBS and cell lysis buffer (containing protease and phosphatase inhibitors).

-

PCR tubes or 96-well PCR plates.

-

Thermal cycler.

-

Centrifuge.

-

Equipment for Western blotting (SDS-PAGE gels, transfer system, etc.).

-

Primary antibodies against SIRT1 and PARP1.

Procedure:

-

Cell Treatment: Culture cells to ~80% confluency. Treat cells with this compound (at a concentration ~10-fold higher than the in vitro IC50) or vehicle (DMSO) for 2-4 hours.

-

Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.

-

Temperature Gradient: Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

-

Western Blot Analysis: Collect the supernatant (soluble protein fraction). Determine protein concentration, normalize samples, and analyze by Western blot using primary antibodies specific for SIRT1 and PARP1.

-

Data Analysis: Quantify the band intensity at each temperature for both the vehicle- and compound-treated samples. Plot the relative amount of soluble protein against temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, engagement.[15]

Detailed Protocol: Western Blot for Downstream Markers

Procedure:

-

Cell Treatment: Seed cells (e.g., MCF-7) in 6-well plates. Treat with a dose-range of this compound for 6-24 hours. For PAR analysis, include a positive control group treated with a DNA damaging agent (e.g., 200 µM H₂O₂ for 10 minutes) before harvesting.[14]

-

Lysis and Quantification: Harvest cells, lyse using RIPA buffer with inhibitors, and quantify protein concentration using a BCA assay.[1]

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation:

-

Detection and Analysis: Detect bands using an ECL substrate. Quantify band intensities and normalize the acetyl-p53 signal to total p53, and the PAR signal to the loading control.

Phase 3: Phenotypic Screening in Disease-Relevant Models

Causality: After confirming target engagement at the molecular and cellular levels, the next critical step is to determine if this engagement translates into a desired biological outcome. Since PARP and SIRT1 are established targets in oncology, a logical phenotypic screen is to assess the anti-proliferative effects of this compound across a panel of cancer cell lines.

Detailed Protocol: Cancer Cell Cytotoxicity Assay (MTT Assay)

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer).

-

Complete culture medium.

-

96-well clear tissue culture plates.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Microplate reader.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours to allow attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. Metabolically active cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log concentration to determine the GI50 (concentration for 50% growth inhibition).

Anticipated Data Presentation

| Cell Line | Tissue of Origin | This compound GI50 (µM) |

| MCF-7 | Breast Cancer | 35 |

| HeLa | Cervical Cancer | 42 |

| A549 | Lung Cancer | 55 |

Table 2: Hypothetical anti-proliferative activity of this compound in various cancer cell lines.

Phase 4: In Vivo Target Validation and Preclinical Efficacy

Causality: The ultimate test of a potential therapeutic agent is its efficacy and safety in a living organism. An in vivo xenograft model allows for the assessment of a compound's ability to inhibit tumor growth in a setting that incorporates complex biological factors like drug metabolism and distribution (pharmacokinetics).[18]

Detailed Protocol: Human Cancer Xenograft Mouse Model

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or athymic nude).

-

Cancer cell line demonstrated to be sensitive in vitro (e.g., MCF-7).

-

Matrigel®.

-

This compound formulation for in vivo administration (e.g., in a solution of saline with 5% DMSO and 10% Solutol).

-

Digital calipers.

-

Cell Preparation: Culture MCF-7 cells to ~80% confluency. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Keep on ice.

-

Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

-

Tumor Growth and Grouping: Monitor the mice daily. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.

-

Treatment Administration: Administer this compound (e.g., at a predetermined dose based on preliminary toxicology studies) or vehicle control to the respective groups via an appropriate route (e.g., oral gavage or intraperitoneal injection) daily for a set period (e.g., 21 days).

-

Monitoring: Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2. Monitor animal body weight and overall health.

-

Endpoint Analysis: At the end of the study, humanely euthanize the mice. Excise the tumors, weigh them, and process them for downstream analyses (e.g., Western blot for target engagement markers, histology).

-

Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Compare the final tumor weights between the groups to determine the percentage of tumor growth inhibition (TGI).

Conclusion and Future Directions

This guide presents a comprehensive and logical framework for elucidating the therapeutic targets of this compound. By systematically progressing from direct in vitro enzyme inhibition to cellular target engagement, phenotypic responses, and finally, in vivo efficacy, researchers can build a robust data package to support its further development. The proposed workflow, grounded in the established biology of the parent nicotinamide scaffold, prioritizes SIRT1 and PARP1 as high-probability targets.

Positive results from this workflow would strongly warrant broader, unbiased target identification studies, such as chemical proteomics, to uncover potentially novel targets. Furthermore, pharmacokinetic studies will be essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, providing crucial data to correlate dose with target engagement and therapeutic effect.[20][21] The insights gained will be invaluable for guiding future medicinal chemistry efforts to optimize potency, selectivity, and drug-like properties.

References

- 1. benchchem.com [benchchem.com]

- 2. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 3. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. SIRT1 检测试剂盒 sufficient for 100 assays | Sigma-Aldrich [sigmaaldrich.com]

- 6. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]

- 7. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 8. benchchem.com [benchchem.com]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 11. benchchem.com [benchchem.com]

- 12. scispace.com [scispace.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. benchchem.com [benchchem.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. benchchem.com [benchchem.com]

- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Nicotinamide pharmacokinetics in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacokinetics and biochemistry studies on nicotinamide in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloronicotinamide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloronicotinamide, a halogenated pyridinecarboxamide with potential applications in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, physicochemical properties, potential biological activities, and analytical characterization methods, offering valuable insights for researchers and scientists in the field.

Core Chemical Identity

This compound, a derivative of nicotinamide (Vitamin B3), is characterized by a chlorine atom substituted at the 4-position of the pyridine ring. This substitution significantly influences the electronic properties of the molecule, potentially impacting its biological activity and reactivity.

| Identifier | Value | Source |

| CAS Number | 7418-70-4 | [1] |

| Molecular Formula | C₆H₅ClN₂O | [1] |

| IUPAC Name | 4-chloropyridine-3-carboxamide | [1] |

| Molecular Weight | 156.57 g/mol | [1] |

| Canonical SMILES | C1=CN=CC(=C1Cl)C(=O)N | [1] |

| InChI Key | MJYMDZGWIIUMJV-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| XLogP3 | 0.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 156.0090405 | [1] |

| Monoisotopic Mass | 156.0090405 | [1] |

| Topological Polar Surface Area | 56 Ų | [1] |

| Heavy Atom Count | 10 | [1] |

Synthesis of this compound

The synthesis of this compound can be logically approached through a two-step process starting from the commercially available 4-chloronicotinic acid. The carboxylic acid is first converted to its more reactive acid chloride derivative, which is then subjected to amidation.

Step 1: Synthesis of 4-Chloronicotinoyl Chloride

The conversion of a carboxylic acid to an acid chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose. The reaction of 4-chloronicotinic acid with thionyl chloride, often under reflux, yields 4-chloronicotinoyl chloride.[2]

Step 2: Amidation of 4-Chloronicotinoyl Chloride

The resulting 4-chloronicotinoyl chloride is a reactive acylating agent that can be readily converted to this compound by reaction with an ammonia source. This can be achieved by bubbling ammonia gas through a solution of the acid chloride in an inert solvent or by using a solution of ammonia in a suitable solvent like dioxane or THF.

Detailed Experimental Protocol:

Step 1: Synthesis of 4-Chloronicotinoyl Chloride [2]

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloronicotinic acid (1 equivalent).

-

Under a fume hood, add an excess of thionyl chloride (e.g., 5-10 equivalents).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl gas ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-chloronicotinoyl chloride can often be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 4-chloronicotinoyl chloride (1 equivalent) in a dry, inert solvent (e.g., anhydrous dioxane or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a solution of ammonia (e.g., a saturated solution of ammonia in dioxane or a solution of aqueous ammonium hydroxide, at least 2 equivalents) to the cooled solution of the acid chloride with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

References

theoretical studies and computational modeling of 4-Chloronicotinamide

An In-depth Technical Guide to the Theoretical and Computational Modeling of 4-Chloronicotinamide

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound, a pyridine derivative with potential applications in drug discovery and materials science. As a Senior Application Scientist, this document is structured to provide researchers, scientists, and drug development professionals with not only step-by-step protocols but also the underlying scientific rationale for each methodological choice. We will progress from fundamental quantum chemical calculations to predict the molecule's intrinsic properties, through molecular docking to explore its potential as a targeted inhibitor, and finally to molecular dynamics simulations to understand its dynamic behavior in a solvated, biological environment. This guide emphasizes a self-validating workflow, where the outputs of one stage provide a validated input for the next, ensuring scientific rigor and reproducibility. All methodologies are grounded in authoritative literature to provide a field-proven approach to the computational analysis of small molecules.

Introduction to this compound

Chemical Identity and Physicochemical Properties

This compound is a halogenated derivative of nicotinamide (Vitamin B3). The presence of a chlorine atom on the pyridine ring significantly alters its electronic properties and potential for intermolecular interactions compared to the parent molecule. Understanding these fundamental properties is the first step in any computational study, as they govern the molecule's behavior in both chemical and biological systems.

Data for the following table has been compiled from authoritative chemical databases.[1]

| Property | Value | Source |

| IUPAC Name | 4-chloropyridine-3-carboxamide | [1] |

| CAS Number | 7418-70-4 | [1] |

| Molecular Formula | C₆H₅ClN₂O | [1] |

| Molecular Weight | 156.57 g/mol | [1] |

| Canonical SMILES | C1=CN=C(C(=C1)C(=O)N)Cl | PubChem |

| InChI Key | MJYMDZGWIIUMJV-UHFFFAOYSA-N | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| XLogP3 | 0.4 | [1] |

Known and Potential Biological Activities

The nicotinamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[2] Nicotinamide derivatives have been investigated for a wide range of therapeutic applications, including as anticancer and immunomodulatory agents, often by targeting key enzymes like kinases.[3][4] Specifically, derivatives have shown potential as VEGFR-2 inhibitors, which is a crucial target in angiogenesis and cancer therapy.[3][4] The introduction of halogen atoms can enhance binding affinity, modulate metabolic stability, and alter physicochemical properties, making this compound a compound of interest for further investigation.[5]

Rationale for Computational Investigation

Computational modeling provides a powerful, cost-effective, and rapid approach to characterizing a molecule's potential before committing to extensive and expensive experimental synthesis and testing.[6] For this compound, a multi-faceted computational approach allows us to:

-

Elucidate Electronic Structure: Understand its reactivity, stability, and potential interaction sites at a quantum level.

-

Predict Biological Targets: Screen its binding affinity against known protein targets to generate hypotheses about its mechanism of action.

-

Analyze Dynamic Stability: Assess the stability of its complex with a biological target in a dynamic, solvated environment, adding a layer of validation to static predictions.

This guide will walk through these three core stages, demonstrating an integrated computational workflow.

Quantum Chemical Calculations: Exploring the Electronic Landscape

Theoretical Framework: Introduction to Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[2] It is particularly well-suited for studying organic molecules, providing a balance between computational cost and accuracy.[6] DFT calculations allow us to predict molecular geometries, vibrational frequencies, and electronic properties like molecular orbitals and electrostatic potential, which are fundamental to understanding chemical reactivity.[7][8]

Methodology: DFT Protocol

This protocol outlines the steps for a comprehensive DFT analysis using a program like Gaussian. The choice of the B3LYP functional and a Pople-style basis set like 6-311G(d,p) is a well-established starting point for organic molecules, offering reliable results for geometry and electronic properties.[8]

Step-by-Step Protocol:

-

Structure Preparation: Build the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro). Perform an initial geometry cleanup using a simple force field (e.g., UFF).

-

Geometry Optimization:

-

Set up a geometry optimization calculation.

-

Method: B3LYP

-

Basis Set: 6-311G(d,p)

-

Rationale: This level of theory accurately captures electron correlation and provides a flexible basis set for a good description of the molecular structure.

-

Run the calculation until it converges to a stationary point on the potential energy surface.

-

-

Frequency Analysis:

-

Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311G(d,p)).

-

Causality: This step is critical for validation. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state. The results can also be used to predict the molecule's infrared (IR) and Raman spectra.

-

-

Electronic Property Calculation:

-

From the converged wavefunction, calculate key electronic properties.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of chemical stability.[9]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting non-covalent interactions like hydrogen bonding.

-

In-depth Analysis of Results

-